molecular formula C10H13NO B172552 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol CAS No. 14097-39-3

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol

Cat. No.: B172552
CAS No.: 14097-39-3
M. Wt: 163.22 g/mol
InChI Key: BMLTXAQSFDCMHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Safety and Hazards

The safety information for “2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol” includes hazard statements H302-H315-H319, indicating that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Future Directions

The future directions for “2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol” and related compounds could involve further exploration of their biological activities and potential applications in treating various diseases . Additionally, the development of novel synthetic strategies for constructing the core scaffold of these compounds could also be a focus of future research .

Mechanism of Action

Target of Action

The primary targets of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol are currently unknown. This compound belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Biochemical Pathways

THIQ compounds are known to be involved in various biological activities, suggesting they may interact with multiple biochemical pathways

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-studied. Information on its bioavailability is also lacking. It’s known that the compound is a solid at room temperature , which could influence its absorption and distribution in the body.

Result of Action

Given the diverse biological activities of THIQ compounds , it’s plausible that this compound could have multiple effects at the molecular and cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it’s known that the compound should be stored in a sealed, dry environment at 2-8°C . This suggests that temperature and humidity could affect its stability.

Biochemical Analysis

Biochemical Properties

The compound is part of the tetrahydroisoquinolines (THIQ) class, which is known to interact with various biomolecules . Specific enzymes, proteins, and other biomolecules that 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol interacts with are yet to be identified.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is known that THIQ based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol can be achieved through various methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes under acidic conditions to form the tetrahydroisoquinoline core . For instance, the reaction of phenylethylamine with formaldehyde in the presence of hydrochloric acid at elevated temperatures yields the desired product .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and concentration of reactants. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while reduction results in more saturated tetrahydroisoquinoline compounds .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-3,4-dihydro-1H-isoquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-11-5-4-8-6-10(12)3-2-9(8)7-11/h2-3,6,12H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLTXAQSFDCMHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10161510
Record name 6-Isoquinolinol, 1,2,3,4-tetrahydro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10161510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14097-39-3
Record name 6-Isoquinolinol, 1,2,3,4-tetrahydro-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014097393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Isoquinolinol, 1,2,3,4-tetrahydro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10161510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol
Reactant of Route 2
Reactant of Route 2
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol
Reactant of Route 3
Reactant of Route 3
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol
Reactant of Route 4
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol
Reactant of Route 5
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol
Reactant of Route 6
Reactant of Route 6
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.